Boc-N-ME-P-nitro-phe-OH dcha

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

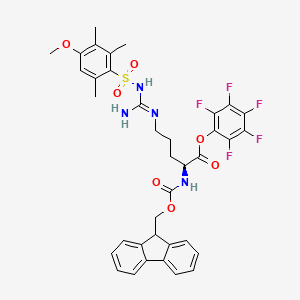

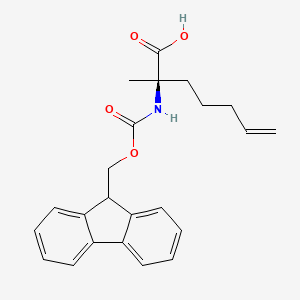

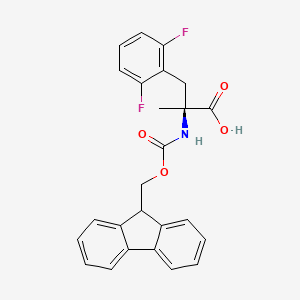

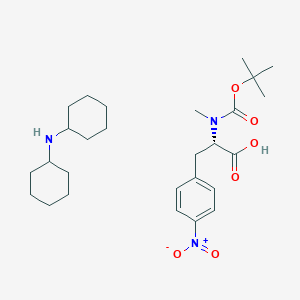

“Boc-N-ME-P-nitro-phe-OH dcha” is a derivative of phenylalanine . It has a molecular weight of 505.64700 and a molecular formula of C27H43N3O6 .

Molecular Structure Analysis

The IUPAC name for “Boc-N-ME-P-nitro-phe-OH dcha” is (2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-3-(4-nitrophenyl)propanoic acid . The InChI code for this compound is 1S/C15H20N2O6/c1-15(2,3)23-14(20)16(4)12(13(18)19)9-10-5-7-11(8-6-10)17(21)22/h5-8,12H,9H2,1-4H3,(H,18,19)/t12-/m0/s1 .Physical And Chemical Properties Analysis

“Boc-N-ME-P-nitro-phe-OH dcha” has a molecular weight of 505.64700 . The density, boiling point, and melting point are not available . The compound should be stored at a temperature between 28°C .科学的研究の応用

Peptide Bond Formation : Narita et al. (1985) investigated the formation of 2-substituted 4,4-dimethyl-5(4H)-oxazolones in peptide bond formation. They found that Boc–Leu3–Aib–OH reacts with H–Leu3–OBzl via oxazolone formation, suggesting a potential role in peptide synthesis (Narita, Ishikawa, Kudo, & Endo, 1985).

Phenol Conjugation : Benoiton, Lee, and Chen (2009) explored the reactions of N-tert-Butoxycarbonylamino acids with p-nitrophenol, highlighting the role of such compounds in the synthesis of peptides and the potential for various reactions in organic chemistry (Benoiton, Lee, & Chen, 2009).

Photocatalytic Degradation : Wu et al. (2021) studied the S-scheme heterojunction photocatalyst for environmental pollution control. Their research demonstrates the potential of such compounds in environmental applications, particularly in photocatalytic degradation processes (Wu, Yu, Zhang, Zhang, Zhu, & Zhu, 2021).

Ionic Liquid Reactions : Brotton et al. (2018) examined the reaction of ionic liquids with nitrogen dioxide, suggesting a role in understanding the chemistry of hypergolic, ionic-liquid-based fuels (Brotton, Lucas, Jensen, Anderson, & Kaiser, 2018).

Peptide Synthesis : Nguyen, Seyer, Heitz, and Castro (1985) discussed the synthesis of peptides using benzotriazolyloxytris(dimethylamino)phosphonium hexafluorophosphate, incorporating Boc(Nim-Boc)histidine (DCHA) in their process (Nguyen, Seyer, Heitz, & Castro, 1985).

Thiol Function Protection : Matsueda, Kimura, Kaiser, and Matsueda (1981) reported the use of the 3-nitro-2-pyridinesulfenyl group for protecting and activating the thiol function of cysteine, a technique potentially useful in peptide chemistry (Matsueda, Kimura, Kaiser, & Matsueda, 1981).

特性

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O6.C12H23N/c1-15(2,3)23-14(20)16(4)12(13(18)19)9-10-5-7-11(8-6-10)17(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,12H,9H2,1-4H3,(H,18,19);11-13H,1-10H2/t12-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSNICCTSDFCSF-YDALLXLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-N-ME-P-nitro-phe-OH dcha | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。